2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide
Overview
Description
Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . They are often used in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with isocyanates, carbamates, or carbon disulfide . The specific synthesis route can vary depending on the desired substituents on the quinazolinone core .Molecular Structure Analysis
Quinazolinones have a bicyclic structure with a benzene ring fused to a pyrimidine ring. The pyrimidine ring contains two nitrogen atoms and can have various substituents attached to it .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that a quinazolinone compound can undergo depend on its substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of a quinazolinone compound depend on its specific structure. Some general properties of quinazolinones include high thermal stability and good solubility in polar solvents .Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This results in a decrease in inflammation and associated symptoms.
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain . This can be beneficial in conditions where inflammation is a key factor, such as arthritis or certain types of cancer.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is postulated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways that 2-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)phenoxy]acetamide is involved in are yet to be identified . Future studies should focus on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should focus on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c23-20(26)14-28-17-12-10-15(11-13-17)21-24-19-9-5-4-8-18(19)22(27)25(21)16-6-2-1-3-7-16/h1-13,21,24H,14H2,(H2,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYCXUBBXSJPNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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